7-fluoro-4-methoxy-1H-indazol-3-amine
CAS No.: 1240518-37-9
Cat. No.: VC11608110
Molecular Formula: C8H8FN3O
Molecular Weight: 181.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240518-37-9 |
|---|---|
| Molecular Formula | C8H8FN3O |
| Molecular Weight | 181.2 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s indazole core consists of a fused benzene and pyrazole ring, with substituents at key positions:
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7-position: Fluorine atom (electronegative substituent influencing electronic distribution)
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4-position: Methoxy group (-OCH₃, contributing to steric and electronic effects)
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3-position: Primary amine (-NH₂, enabling hydrogen bonding and salt formation) .
The SMILES notation (COC1=C2C(=C(C=C1)F)NN=C2N) and InChIKey (VVHDNIJNRVTTNO-UHFFFAOYSA-N) provide unambiguous structural identification .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈FN₃O |
| Molecular Weight | 181.167 g/mol |
| Exact Mass | 181.065 Da |
| Topological Polar Surface Area | 64.66 Ų |
| LogP (Partition Coefficient) | 1.22 |
| Predicted Collision Cross Section (Ų) | 133.4 ([M+H]⁺) |
Synthetic Approaches and Challenges
| Compound | Yield | Key Step | Source |
|---|---|---|---|
| 7-Bromo-4-chloro-1H-indazol-3-amine | 38–45% | Hydrazine cyclization | |
| 6-Fluoro-4-methoxy-1H-indazol-3-amine | ~50% | Sequential halogenation |
Biological Activity and Mechanistic Insights
Apoptosis Induction Mechanisms
Structural analogs demonstrate:
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Caspase-3 Activation: 3-fold increase in colorectal carcinoma models
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WNT Pathway Inhibition: Downregulation of β-catenin by 60%.
Industrial and Pharmacological Applications
Drug Development Prospects
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Oncology: Potential as a kinase inhibitor scaffold (e.g., targeting CHK1/2 or SGK).
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Antiviral Agents: Structural similarity to Lenacapavir intermediates suggests capsid inhibition potential .
Material Science Applications
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Coordination Chemistry: The amine group may act as a ligand for metal-organic frameworks (MOFs).
Research Gaps and Future Directions
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